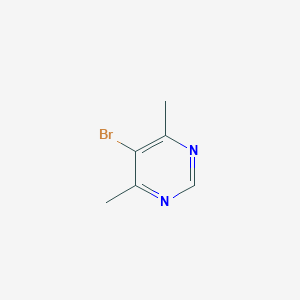

![molecular formula C16H13BrO2S B031655 3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene CAS No. 176672-06-3](/img/structure/B31655.png)

3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene

Übersicht

Beschreibung

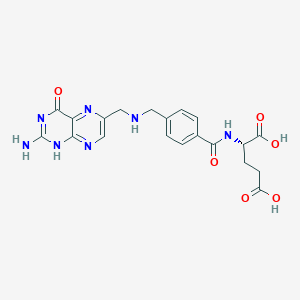

"3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene" is a compound belonging to the benzo[b]thiophene family. Benzo[b]thiophenes are heterocyclic compounds that have been studied for various applications due to their unique chemical properties.

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives, including compounds similar to the one , typically involves bromination, nitration, and other substitution reactions. For instance, Clarke, Scrowston, and Sutton (1973) investigated the bromination and other reactions of 4-methoxybenzo[b]thiophen derivatives (Clarke, Scrowston, & Sutton, 1973) Additionally, Kobayashi et al. (2010) demonstrated the synthesis of 3-substituted benzo[b]thiophenes from α-substituted 2-bromo-β-methoxystyrenes, which may be relevant to the synthesis of the compound (Kobayashi, Nakai, Fukamachi, & Konishi, 2010).

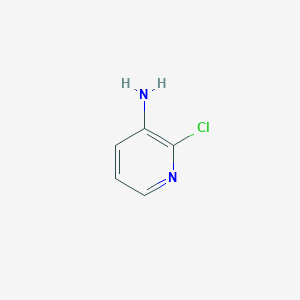

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is characterized by the presence of a thiophene ring fused to a benzene ring. The substituents on this basic structure, such as methoxy and bromo groups, influence the overall molecular geometry and properties. For instance, the study by Hyeong Choi et al. (2010) on a related compound highlights the planar nature of the 3-methoxyphenyl unit and its impact on molecular structure (Choi, Shim, Han, Kang, & Sung, 2010).

Chemical Reactions and Properties

Benzo[b]thiophene derivatives undergo various chemical reactions, including electrophilic substitution, as discussed by Campaigne, Dinner, and Haseman (1971) (Campaigne, Dinner, & Haseman, 1971). These reactions are influenced by the nature of the substituents on the thiophene ring.

Wissenschaftliche Forschungsanwendungen

Synthesis Methods :

- 3-Benzo[b]thienyl-lithium, an intermediate for synthesizing 3-substituted benzo[b]thiophens, is derived from similar compounds (Dickinson & Iddon, 1968).

- A method to synthesize 3-substituted benzo[b]thiophenes from substituted 2-bromo-β-methoxystyrenes involves bromine-lithium exchange, sulfur reaction, and hydriodic acid treatment (Kobayashi et al., 2010).

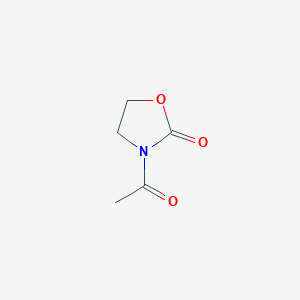

- An improved synthesis method for 6-methoxy-2-(4-methoxyphenyl)benzothiophene using methanesulfonic acid, which enhances raloxifene hydrochloride production, has been developed (Liao Qing-jiang, 2003).

Pharmaceutical Applications :

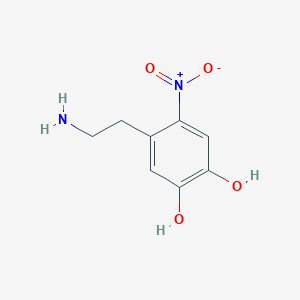

- Synthesis of biologically active compounds like 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol and methoxymethyl-substituted arylphenols was achieved (Akbaba et al., 2010).

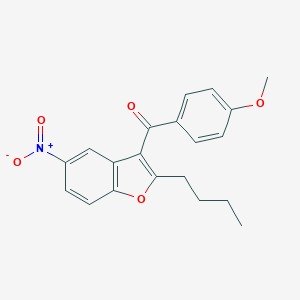

- The synthesis of Arzoxifene, a pharmaceutical compound, utilized 6-Methoxy-2-(4-bromophenyl)benzo[b]thiophene as a key intermediate (Ji Ya-fei, 2011).

Chemical Properties and Reactions :

- Reactions of benzo[b]thiophen derivatives yield various products, including 2,7-disubstituted derivatives, through processes like dibromination and dinitration (Clarke et al., 1973).

- Studies on the self-condensation of 3-halogeno-4-methoxyphenylpropiolic acids show the formation of complex compounds like halogeno-naphthalene-dicarboxylic anhydrides (Baddar et al., 1968).

- Efficient synthesis of substituted benzo[b]thiophenes at lower temperatures with limited usage of reagents has been achieved, improving upon traditional methods (Pié & Marnett, 1988).

Novel Compounds and Reactions :

- Synthesis of unusual fused heterocycles like 2,3-diarylquinolines and 2,3-diaryltetrahydroquinolines using benzo[b]thiophene derivatives illustrates the versatility of these compounds in creating complex molecules (Fournier dit Chabert et al., 2006).

Eigenschaften

IUPAC Name |

3-bromo-6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO2S/c1-18-11-5-3-10(4-6-11)16-15(17)13-8-7-12(19-2)9-14(13)20-16/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSZQHJDTPXYLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene | |

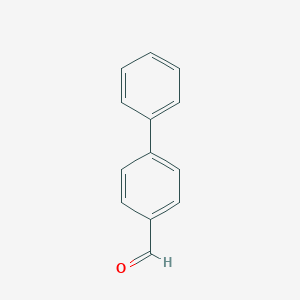

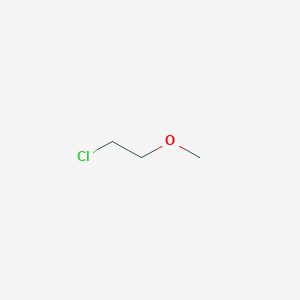

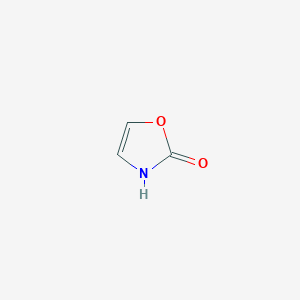

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)

![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)